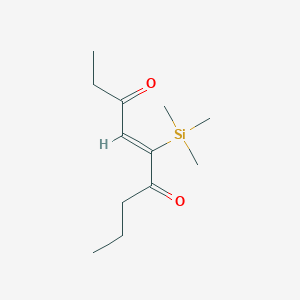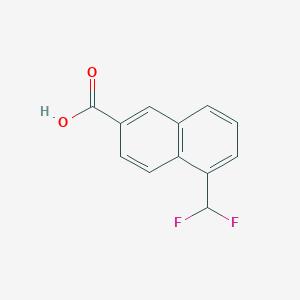
(2-Phenethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-Phenethylphenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs aryl halides and boronic acids in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of boronic acids often involves the direct borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride . This method enables the synthesis of various aryl boronic acids in excellent yields at low temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Phenethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boroxines.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids participate in substitution reactions, such as the Suzuki–Miyaura coupling, where they act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and boroxines.
Reduction: Boranes.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
(2-Phenethylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Phenethylphenyl)boronic acid involves its ability to act as a Lewis acid, forming reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis . The molecular targets and pathways involved include interactions with proteins and enzymes, where boronic acids can inhibit or modify their activity .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Pinacolborane
- Arylboronic acids
Comparison: (2-Phenethylphenyl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic acids. For example, phenylboronic acid has a simpler structure and different solubility properties . Pinacolborane, on the other hand, is more reactive and used in different types of reactions .
Propriétés
Formule moléculaire |
C14H15BO2 |
|---|---|
Poids moléculaire |
226.08 g/mol |
Nom IUPAC |
[2-(2-phenylethyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2 |
Clé InChI |
PAJNJNOONGNWMI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CCC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


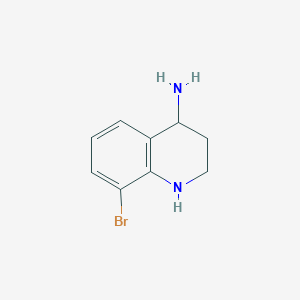
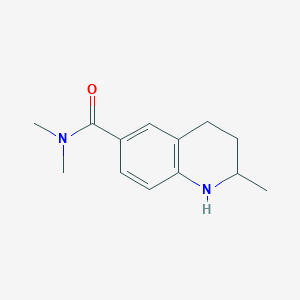

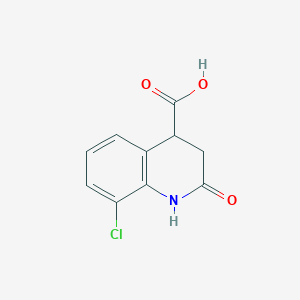
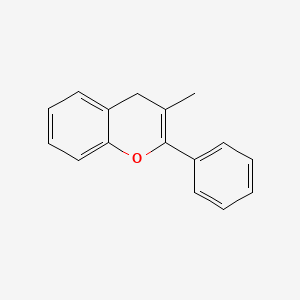
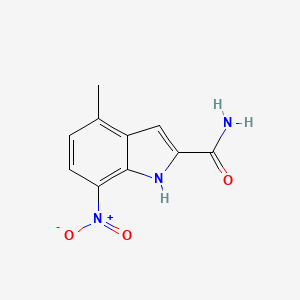

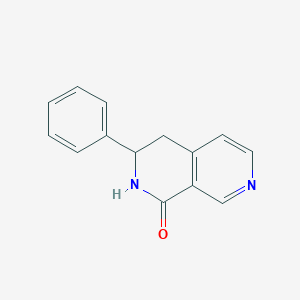



![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)
